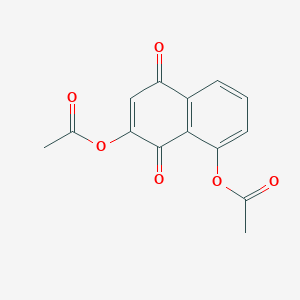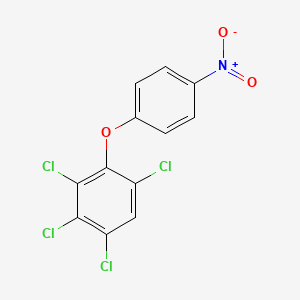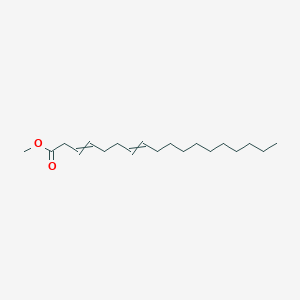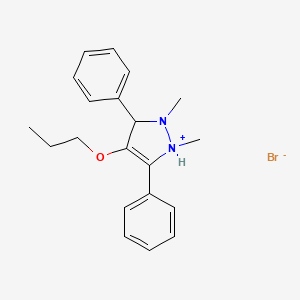
1,4-Naphthalenedione, 2,8-bis(acetyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is a chemical compound with the molecular formula C14H10O6 It is a derivative of 1,4-naphthoquinone, where the hydrogen atoms at positions 2 and 8 are replaced by acetyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- typically involves the acetylation of 1,4-naphthoquinone. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or a similar solvent
Catalyst: Sulfuric acid or another strong acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 1,4-naphthoquinone and acetic anhydride
Catalyst: Sulfuric acid
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different quinone derivatives.
Reduction: Can be reduced to form hydroquinone derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Compounds with different functional groups replacing the acetyloxy groups.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2,8-bis(acetyloxy)- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in antimicrobial or anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the acetyloxy groups.
2-Acetyloxy-1,4-naphthoquinone: A derivative with a single acetyloxy group.
2,3-Dichloro-1,4-naphthoquinone: A derivative with chlorine atoms instead of acetyloxy groups.
Uniqueness
1,4-Naphthalenedione, 2,8-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which can influence its chemical reactivity and biological activity. The acetyloxy groups can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the presence of these groups can modulate the compound’s biological properties, potentially enhancing its therapeutic potential.
Propiedades
Número CAS |
61276-36-6 |
|---|---|
Fórmula molecular |
C14H10O6 |
Peso molecular |
274.22 g/mol |
Nombre IUPAC |
(7-acetyloxy-5,8-dioxonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-5-3-4-9-10(17)6-12(20-8(2)16)14(18)13(9)11/h3-6H,1-2H3 |
Clave InChI |
WWECCGGTNPBYAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC2=C1C(=O)C(=CC2=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)


![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)






![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)
